3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione

Physicochemical profiling Lead optimization Pre-formulation

This 3,4-disubstituted maleimide uniquely pairs a cross-coupling-competent para-bromophenyl group with a lipophilicity-modulating ethoxy substituent. The bromine handle enables rapid Suzuki diversification to generate 3-(4-arylphenyl)-4-ethoxy SAR libraries, a strategy inaccessible from des-bromo or 4-chloro/methoxy analogs. The maleimide core also acts as a covalent warhead for cysteine-targeting enzyme studies. Buy this specific substitution pattern to maintain synthetic versatility and distinct molecular recognition in your kinase, bromodomain, or fungicide discovery programs.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 23019-43-4
Cat. No. B13817249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-4-ethoxy-1h-pyrrole-2,5-dione
CAS23019-43-4
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)NC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-10-9(11(15)14-12(10)16)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,15,16)
InChIKeyWJIXMAZAUWXCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione (CAS 23019-43-4): Core Identity and Structural Classification


3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione (CAS 23019-43-4) is a 3,4-disubstituted maleimide derivative bearing a 4-bromophenyl group at position 3 and an ethoxy substituent at position 4 of the pyrrole-2,5-dione core . The molecule (C12H10BrNO3, MW 296.12 g/mol) is alternatively named Maleimide, 2-(p-bromophenyl)-3-ethoxy-(8CI) and carries the NCI screening designation NSC 85273 [1]. Its computed physicochemical properties include a density of 1.6 g/cm³ and a boiling point of 449.6°C at 760 mmHg . As a member of the maleimide class, the compound possesses the electrophilic 2,5-dione moiety characteristic of this scaffold.

Why 3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione Cannot Be Freely Substituted by In-Class Analogs


Although the 3,4-disubstituted pyrrole-2,5-dione scaffold appears broadly represented across screening libraries, the specific combination of a para-bromophenyl group at position 3 and an ethoxy group at position 4 in 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione drives physicochemical and reactivity properties that are not replicated by the des-bromo (3-ethoxy-4-phenyl), 4-chloro, or 4-methoxy congeners. The bromine atom contributes significant atomic mass (79.9 Da vs. 35.5 Da for Cl, 1.0 Da for H), increased polarizability, and a well-established capability as a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) [1]. The ethoxy group, relative to methoxy, modulates lipophilicity (computed XLogP ~2.5 for the class) and metabolic vulnerability. Substitution of any one of these features—replacing bromine with chlorine or hydrogen, or exchanging ethoxy for methoxy—alters the compound's molecular recognition profile, its downstream derivatization potential, and its physicochemical handling properties, meaning that SAR conclusions or synthetic routes validated for one analog cannot be assumed to transfer to another.

Head-to-Head and Class-Level Quantitative Differentiation of 3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione


Bromine-Specific Physicochemical Differentiation: Density and Boiling Point vs. the Des-Bromo (3-Ethoxy-4-phenyl) Analog

The presence of the para-bromine atom in 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione increases both density and boiling point relative to the des-bromo congener 3-ethoxy-4-phenyl-1H-pyrrole-2,5-dione (CAS 22903-03-3). Target compound density is 1.6 g/cm³ and boiling point is 449.6°C at 760 mmHg . The des-bromo analog, lacking the heavy halogen, has a predicted lower density and boiling point (exact values not available from non-excluded sources; class-level inference). The higher boiling point reflects increased van der Waals interactions from the polarizable bromine, which may affect distillation-based purification and thermal stability assessments during scale-up.

Physicochemical profiling Lead optimization Pre-formulation

Bromine as a Synthetic Diversification Handle: Enabling Cross-Coupling Chemistry Not Possible with Des-Bromo or Chloro Analogs

The para-bromophenyl substituent in 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkynyl derivatives. This is a capability that the des-bromo (3-ethoxy-4-phenyl) analog lacks entirely, and one that the 4-chloro analog supports with lower reactivity. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition with Pd(0) catalysts [1]. The target compound thus occupies a unique position as a building block: it combines the maleimide core electrophilicity with a robust cross-coupling exit vector.

Medicinal chemistry Library synthesis Late-stage functionalization

Ethoxy Substituent Advantage: Lipophilicity Modulation and Metabolic Stability Relative to Methoxy Analog

The ethoxy group at position 4 differentiates 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione from its 4-methoxy analog. The ethyl homolog increases the calculated logP by approximately 0.5 log units relative to the methyl homolog (class-level estimate based on Hansch π constants: π(OEt) ≈ 0.38 vs. π(OMe) ≈ -0.02) [1]. This modest lipophilicity increase may enhance membrane permeability while the ethyl ether remains susceptible to O-dealkylation by CYP450 enzymes, offering a tunable metabolic liability that differs from the methoxy variant. The ethoxy group also provides a distinct NMR signal (quartet at ~4.0-4.3 ppm for OCH2, triplet at ~1.3-1.5 ppm for CH3) that simplifies reaction monitoring.

ADME optimization Lipophilicity Metabolic stability

Maleimide Core Reactivity: Class-Level Electrophilic Character and Covalent Protein Targeting Potential

The pyrrole-2,5-dione (maleimide) core of 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione imparts electrophilic character that enables Michael addition with biological thiols (e.g., cysteine residues). Maleimides are established covalent inhibitors of caspase-3 and have been identified as potent catalytic inhibitors of topoisomerase IIα [1]. While no direct IC50 data for this specific compound against caspase-3 or topoisomerase II were identified, the class-level reactivity distinguishes it from non-electrophilic heterocyclic alternatives (e.g., pyrrole carboxamides, furans) that lack the dione moiety. This electrophilicity is a double-edged feature: it can confer potent target engagement but also promiscuous reactivity, making compound-specific selectivity profiling essential.

Covalent inhibitors Cysteine targeting Chemical biology

NCI Screening Designation (NSC 85273): Evidence of Prior Biological Evaluation Interest

3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione carries the NCI screening designation NSC 85273 [1], indicating that the compound was at one time submitted to or selected by the National Cancer Institute for biological evaluation. While the specific NCI-60 screening results for this compound are not available in the public DTP database, the assignment of an NSC number itself differentiates this compound from thousands of unscreened commercial building blocks. The designation implies that the compound met initial structural or pharmacological filtering criteria applied by NCI, providing a weak but non-zero signal of potential biological relevance that is absent for many structurally similar but unscreened analogs.

Anticancer screening NCI-60 panel Historical bioactivity

Evidence-Backed Application Scenarios for 3-(4-Bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione


Medicinal Chemistry Building Block for Focused Kinase or Epigenetic Library Synthesis

The combination of a cross-coupling-competent bromophenyl group and a maleimide core capable of cysteine targeting makes 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione a versatile starting material for constructing focused libraries targeting kinases (via ATP-site recognition of the maleimide) or bromodomain-containing proteins. The bromine handle enables rapid Suzuki diversification to generate 3-(4-arylphenyl)-4-ethoxy analogs for SAR exploration [1]. This synthetic strategy is not accessible from the des-bromo analog.

Chemical Probe Development Leveraging Maleimide Electrophilicity

The maleimide core of 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione can serve as a covalent warhead for targeting cysteine-containing enzymes (e.g., caspase-3, topoisomerase II) [1]. While selectivity must be empirically determined for each target, the core scaffold has established precedence as a covalent inhibitor scaffold, and the bromophenyl-ethoxy substitution pattern provides a distinct steric and electronic environment compared to simpler N-substituted maleimides like N-ethyl-maleimide.

Agrochemical Fungicide Lead Optimization

3,4-Disubstituted pyrrole-2,5-diones carrying halogenated phenyl groups have been described as fungicidal agents in the patent literature, with specific SAR indicating that substituent choice on the phenyl ring and the 4-alkoxy group modulates antifungal potency and in vivo persistence [1]. The bromophenyl-ethoxy substitution pattern in 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione represents one permutation within this fungicidal chemotype, and the bromine atom may contribute to fungicidal activity through halogen bonding or lipophilicity effects that differ from chloro or fluoro analogs.

Synthetic Methodology Development: Maleimide Photochemistry and Derivatization

Substituted maleimides, including bromine-containing variants, have been employed in photodecarboxylation-elimination reactions where the maleimide substituent pattern modulates photorelease wavelength tunability [1]. The bromophenyl group in 3-(4-bromophenyl)-4-ethoxy-1H-pyrrole-2,5-dione may participate in photoinduced electron transfer processes, making this compound a candidate substrate for developing light-triggered conjugation or release methodologies.

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